N-(3-Oxobutyl)acetamide
Description
N-(3-Oxobutyl)acetamide (IUPAC name: N-(3-oxobutan-2-yl)acetamide) is a β-ketoamide derivative with the molecular formula C₆H₁₁NO₂ (CID 97923). Its structure features an acetamide group (-NHCOCH₃) attached to a 3-oxobutyl chain, characterized by a ketone at the β-position. Key structural identifiers include:
- SMILES: CC(C(=O)C)NC(=O)C
- InChIKey: IRVPUNRJDRXQBL-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted computationally for analytical applications .
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of stereochemically complex molecules and bioactive derivatives.
Properties
CAS No. |
190452-53-0 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-(3-oxobutyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-5(8)3-4-7-6(2)9/h3-4H2,1-2H3,(H,7,9) |
InChI Key |
QIUCDNWPFXCGGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCNC(=O)C |
Canonical SMILES |
CC(=O)CCNC(=O)C |
Synonyms |
Acetamide, N-(3-oxobutyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Branched vs.
- Aromatic Substitutions: Diphenyl derivatives (e.g., C₁₈H₁₉NO₂) are synthesized via Pd-catalyzed methods, enabling enantioselective applications .
- Cyclic Amine Derivatives : N-Cyclohexylacetoacetamide demonstrates high synthetic yield (94%) under mild conditions (0°C, benzene/water), emphasizing the role of amine nucleophilicity .
Spectroscopic and Physical Properties
Table 2: Spectroscopic and Physical Data
Key Observations :
- IR Signatures : Ketone and amide C=O stretches are consistent across analogues (~1700–1650 cm⁻¹), but electron-withdrawing groups (e.g., bromine in thienyl derivatives) shift absorptions lower .
- Melting Points : Bulky substituents (e.g., cyclohexyl, furanyl) elevate melting points due to enhanced crystallinity .
Table 3: Bioactivity Comparison
Key Observations :
- Structural-Activity Relationships (SAR): Aromatic Substitutions: Electron-deficient aryl groups (e.g., 3,5-difluorophenyl) enhance antimicrobial activity by improving membrane penetration . Heterocyclic Moieties: Pyridazinone-acetamide hybrids exhibit receptor-specific agonism, highlighting the role of heterocycles in target selectivity .
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